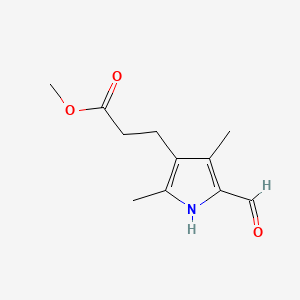

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7-9(4-5-11(14)15-3)8(2)12-10(7)6-13/h6,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSYWXKWNBYRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441412 | |

| Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18818-25-2 | |

| Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate, a substituted pyrrole derivative of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the construction of the pyrrole ring system, followed by formylation. This document details the experimental protocols for each step, presents the quantitative data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanism.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a two-step reaction sequence:

-

Knorr Pyrrole Synthesis: Formation of the precursor, Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate, through the condensation of an α-amino-β-ketoester with a β-ketoester.

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the C5 position of the pyrrole ring of the precursor to yield the final product.

[Image of the Knorr pyrrole synthesis reaction for the precursor]

[Image of the Vilsmeier-Haack formylation of the precursor to the target molecule]

Caption: Mechanism of the Knorr Pyrrole Synthesis.

Vilsmeier-Haack Formylation Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes electrophilic aromatic substitution with the pyrrole ring.

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Conclusion

The synthesis of this compound is a robust two-step process that utilizes well-established and reliable organic reactions. The Knorr pyrrole synthesis provides an efficient route to the key pyrrole precursor, and the subsequent Vilsmeier-Haack formylation allows for the regioselective introduction of the formyl group. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers engaged in the synthesis of substituted pyrroles for various applications in drug discovery and materials science.

An In-Depth Technical Guide to Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate, a substituted pyrrole derivative, holds significance as a key intermediate in the synthesis of various pharmacologically active compounds, most notably the multi-targeted tyrosine kinase inhibitor, Sunitinib. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of the biological relevance of the pyrrole scaffold. The synthesis involves a multi-step process commencing with the formation of a pyrrole core, followed by formylation and esterification. While specific biological activities of the title compound are not extensively documented, its role as a crucial building block in the development of kinase inhibitors underscores its importance in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a solid at room temperature. Its molecular structure and key physicochemical data are summarized in the tables below. While experimental data for some properties are limited, predicted values from computational models are also provided.

Table 1: Chemical Identity and Physical Properties

| Property | Value | Source |

| CAS Number | 18818-25-2 | [1] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| Appearance | Yellow Crystalline Solid | [2] |

| Melting Point | 123-124 °C (predicted) | [2] |

| Boiling Point | 338.1±42.0 °C (predicted) | [2] |

| Density | 1.154±0.06 g/cm³ (predicted) | [2] |

| Solubility | Soluble in Chloroform | [2] |

| pKa | 16.25±0.50 (predicted) | [2] |

Table 2: Spectroscopic Data Summary (Predicted)

| Spectroscopic Data | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to methyl, methylene, methoxy, pyrrole ring, and formyl protons are expected. |

| ¹³C NMR | Resonances for methyl, methylene, methoxy, ester carbonyl, formyl carbonyl, and pyrrole ring carbons are anticipated. |

| IR Spectroscopy | Characteristic absorption bands for N-H, C-H, C=O (ester and aldehyde), and C-N stretching vibrations are predicted. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight is expected. |

Note: The lack of publicly available experimental spectral data necessitates reliance on predicted values and data from structurally similar compounds.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically involves the construction of the substituted pyrrole ring, followed by the introduction of the formyl group and subsequent esterification of a carboxylic acid precursor. The following sections detail the likely synthetic pathway and the experimental procedures for each key transformation.

Synthetic Pathway Overview

A plausible synthetic route involves the Knorr pyrrole synthesis to construct the initial pyrrole ring, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality, and finally, an esterification of the propanoic acid side chain.

Experimental Protocol: Synthesis of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

This key intermediate is typically prepared via hydrolysis of its corresponding ethyl ester.

Materials:

-

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

-

Methanol

-

Water

-

Potassium Hydroxide (KOH) solution (5N)

-

Hydrochloric Acid (HCl) solution (5N)

-

Distilled water

Procedure: [3]

-

Dissolve Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (19.4 g, 100 mmol) in a mixture of methanol (100 mL) and water (400 mL).

-

Slowly add 200 mL of 5N potassium hydroxide solution to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring.

-

After cooling to room temperature, carefully adjust the pH of the solution to 3 using 5N hydrochloric acid, which will cause a precipitate to form.

-

Collect the solid precipitate by filtration.

-

Wash the collected solid with distilled water.

-

Dry the product under vacuum to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid as a yellow-brown solid (15.5 g, 94% yield).[3]

Experimental Protocol: Esterification to this compound

The final step involves the esterification of the carboxylic acid precursor with methanol, typically under acidic catalysis.

Materials:

-

3-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or a solid acid catalyst (e.g., polymer-supported sulfonic acid)[4]

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Suspend 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid in an excess of anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Biological Significance and Applications

Pyrrole and its derivatives are a class of heterocyclic compounds that are ubiquitous in nature and form the core of many biologically active molecules, including heme, chlorophyll, and vitamin B12.[5] In the realm of medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.

Role in Drug Discovery

The pyrrole nucleus is a versatile scaffold for the development of therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] Its unique electronic and structural features allow for diverse chemical modifications to optimize pharmacological profiles.

Sunitinib and Kinase Inhibition

This compound is a well-established intermediate in the synthesis of Sunitinib, an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[5][7] Sunitinib is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[8] It functions by blocking the signaling pathways of multiple RTKs that are implicated in tumor growth, angiogenesis, and metastatic progression.

The synthesis of Sunitinib relies on the specific functional groups present in this compound. The formyl group serves as a reactive handle for condensation with an oxindole moiety, while the propanoate group is a precursor to the final carboxamide side chain, which is crucial for the drug's activity and pharmacokinetic properties.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its primary significance lies in its role as a key building block in the manufacture of Sunitinib, a vital anticancer therapeutic. While direct biological activity data for this specific compound is scarce, the broader importance of the pyrrole scaffold in medicinal chemistry is well-recognized. This technical guide provides a foundational understanding of this compound for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, highlighting the critical link between chemical synthesis and the advancement of modern therapeutics. Further research into the potential biological activities of this and related pyrrole derivatives may unveil new therapeutic opportunities.

References

- 1. Desimidazoline Sunitinib (5-Formyl-2,4-dimethyl-1H-pyrrole… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9 [chemicalbook.com]

- 4. research.abo.fi [research.abo.fi]

- 5. CN103319392A - Preparation method of sunitinib intermediate - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 8. Sunitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [dev.daicelpharmastandards.com]

Technical Guide: Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate, a key intermediate in the synthesis of complex macrocycles such as hemes and porphyrins. This document details its chemical and physical properties, provides a generalized synthesis protocol, and discusses its potential applications in biomedical research and drug development.

Chemical Identification and Properties

This compound is a substituted pyrrole derivative. Pyrroles are five-membered aromatic heterocyclic organic compounds that are components of more complex macrocycles, including the porphyrins of heme, chlorophylls, and bile pigments. The formyl and propanoate substitutions on the pyrrole ring make this compound a versatile building block in organic synthesis.

There appear to be two CAS numbers associated with this compound and its close isomers in various chemical databases:

-

CAS Number 110995-29-4 : Listed as this compound.[1]

-

CAS Number 18818-25-2 : Listed as 5-Formyl-2,4-dimethylpyrrole-3-propionic acid, methyl ester.[2][3][4][5]

For the purpose of this guide, we will consider both to refer to the same or structurally very similar compounds.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| Appearance | Yellow Crystalline Solid |

| Melting Point | 123-124°C |

| Boiling Point (Predicted) | 338.1 ± 42.0 °C |

| Density (Predicted) | 1.154 ± 0.06 g/cm³ |

| Solubility | Chloroform |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves multi-step reactions starting from simpler acyclic precursors, followed by cyclization to form the pyrrole ring, and subsequent functional group manipulations. A generalized synthetic workflow is outlined below.

General Synthesis Workflow

The formation of the substituted pyrrole ring can be achieved through methods like the Knorr pyrrole synthesis, followed by formylation, commonly via the Vilsmeier-Haack reaction.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of the Pyrrole Core (Knorr Pyrrole Synthesis) This step typically involves the condensation of an α-amino-ketone (or its equivalent) with a β-ketoester.

Step 2: Formylation of the Pyrrole Ring (Vilsmeier-Haack Reaction) The Vilsmeier-Haack reaction introduces a formyl group onto the electron-rich pyrrole ring.

-

Cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution with stirring.

-

Allow the mixture to warm to room temperature to form the Vilsmeier reagent.

-

Add the substituted pyrrole propanoate from the previous step to the Vilsmeier reagent.

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it carefully with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product.

Applications in Research and Development

Precursor in Heme and Porphyrin Synthesis

This compound serves as a crucial building block in the laboratory synthesis of porphyrins and heme derivatives.[7][8] The formyl group is a versatile handle for further chemical modifications and for the construction of the porphyrin macrocycle. The propanoate side chain is a key feature in many naturally occurring porphyrins, including protoporphyrin IX, the precursor to heme.

Caption: Logical flow from the pyrrole intermediate to the porphyrin macrocycle.

Potential as a Biologically Active Scaffold

Pyrrole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific biological data for this compound is not yet prevalent in the literature, its structural motifs are present in compounds with known pharmacological effects. For instance, various substituted pyrroles have been investigated as tyrosine kinase inhibitors for cancer therapy.[9] The core structure of the title compound could serve as a scaffold for the development of novel therapeutic agents.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the synthesis of complex biological molecules like porphyrins. Its synthesis, while requiring multiple steps, utilizes well-established organic reactions. Further research into the biological activities of this compound and its derivatives could open new avenues for drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this versatile pyrrole derivative.

References

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 110995-29-4 Name: [xixisys.com]

- 2. 5-Formyl-2,4-dimethylpyrrole-3-propionic acid, methyl ester/CAS:18818-25-2-HXCHEM [hxchem.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. molbase.com [molbase.com]

- 5. 5-FORMYL-2,4-DIMETHYLPYRROLE-3-PROPIONIC ACID, METHYL ESTER CAS#: 18818-25-2 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Meso-Formyl, Vinyl, and Ethynyl Porphyrins—Multipotent Synthons for Obtaining a Diverse Array of Functional Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Formyl- and β-Vinylporphyrins: Magic Building Blocks for Novel Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Vilsmeier-Haack Formylation for the Synthesis of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate, a key intermediate in the development of various pharmacologically active compounds. The core of this synthesis is the Vilsmeier-Haack reaction, a versatile and efficient method for the formylation of electron-rich heterocyclic compounds like pyrroles. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, a mechanistic illustration, and a summary of relevant analytical data. The information presented herein is intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this important pyrrole derivative.

Introduction

Pyrrole and its derivatives are fundamental structural motifs in a vast array of natural products and synthetic pharmaceuticals. The introduction of a formyl group onto the pyrrole ring, particularly at the C5 position, provides a crucial handle for further molecular elaboration, making it a valuable transformation in medicinal chemistry and drug discovery. The Vilsmeier-Haack reaction stands out as a premier method for achieving this transformation due to its operational simplicity, use of readily available reagents, and generally high yields.[1][2]

This guide focuses on the specific application of the Vilsmeier-Haack reaction to a substituted pyrrole precursor, Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate, to yield the target compound, this compound.

Vilsmeier-Haack Reaction: Mechanism and Regioselectivity

The Vilsmeier-Haack reaction involves the formylation of an electron-rich arene or heterocycle using a Vilsmeier reagent.[3] The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1]

The reaction proceeds through the following key steps:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt (the Vilsmeier reagent).[1]

-

Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. For pyrroles, this attack preferentially occurs at the α-position (C2 or C5) due to the greater stabilization of the resulting cationic intermediate. In the case of the 2,4-disubstituted pyrrole precursor, the formylation is directed to the unsubstituted C5 position.

-

Aromatization: The intermediate loses a proton to regain aromaticity.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde.[1]

Experimental Protocol

The following is a representative experimental protocol for the Vilsmeier-Haack formylation of Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate. This protocol is based on established procedures for the formylation of substituted pyrroles.[4][5]

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate | 195.25 | - | ≥98% |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Anhydrous |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.645 | ≥99% |

| Dichloromethane (DCM) | 84.93 | 1.326 | Anhydrous |

| Sodium acetate | 82.03 | - | Anhydrous |

| Ethyl acetate | 88.11 | 0.902 | ACS grade |

| Saturated sodium bicarbonate solution | - | - | - |

| Brine (saturated NaCl solution) | - | - | - |

| Anhydrous sodium sulfate | 142.04 | - | - |

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

-

Reaction with Pyrrole Precursor: Dissolve Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate (1 equivalent) in anhydrous dichloromethane (DCM). Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a cold, saturated aqueous solution of sodium acetate until the pH is neutral. Stir the mixture vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Expected Yield: 75-85%

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available (predicted to be a low-melting solid) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~9.5 (s, 1H, -CHO), ~8.8 (br s, 1H, NH), 3.65 (s, 3H, -OCH₃), 2.8-2.6 (m, 2H, -CH₂-CO), 2.5-2.3 (m, 2H, Ar-CH₂-), 2.25 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~185.0 (CHO), ~174.0 (C=O, ester), ~140.0, ~135.0, ~128.0, ~118.0 (pyrrole carbons), ~51.5 (OCH₃), ~35.0 (-CH₂-CO), ~25.0 (Ar-CH₂-), ~12.0, ~10.0 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~2950 (C-H stretch), ~1730 (C=O stretch, ester), ~1660 (C=O stretch, aldehyde), ~1580 (C=C stretch, aromatic) |

| Mass Spectrometry (EI) | m/z (%): 209 (M⁺), 178, 150, 122 |

Note: The spectroscopic data presented are predicted values based on the analysis of structurally similar compounds and general principles of NMR and IR spectroscopy. Actual experimental values may vary.

Visualizations

Reaction Workflow

Caption: Workflow for the Vilsmeier-Haack formylation.

Logical Relationship of Reaction Steps

Caption: Key steps in the Vilsmeier-Haack reaction mechanism.

Conclusion

The Vilsmeier-Haack reaction provides a reliable and high-yielding route to this compound. The straightforward experimental procedure and the use of common laboratory reagents make this an accessible method for synthetic chemists. The resulting formylated pyrrole is a versatile intermediate, primed for further functionalization in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. This guide serves as a practical resource for researchers undertaking this important synthetic transformation.

References

Spectroscopic and Synthetic Profile of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the novel pyrrole derivative, Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate. Due to the absence of directly published experimental data for this specific compound, this document presents predicted spectroscopic values based on the analysis of structurally similar molecules. The proposed synthetic protocol is derived from established and reliable methodologies for pyrrole synthesis and functionalization.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on known chemical shifts and fragmentation patterns of related 2,4-dimethyl-5-formyl-1H-pyrrole and 3-propanoate substituted pyrrole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.50 | s | 1H | CHO |

| ~8.50 | br s | 1H | NH |

| 3.67 | s | 3H | OCH₃ |

| ~2.80 | t | 2H | -CH₂-CH₂-COOCH₃ |

| ~2.50 | t | 2H | -CH₂-CH₂-COOCH₃ |

| ~2.25 | s | 3H | 2-CH₃ |

| ~2.20 | s | 3H | 4-CH₃ |

Note: The chemical shifts for the pyrrole methyl groups and the propanoate chain are estimations and may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | CHO |

| ~173.0 | COOCH₃ |

| ~140.0 | C5 (pyrrole) |

| ~135.0 | C2 (pyrrole) |

| ~128.0 | C4 (pyrrole) |

| ~120.0 | C3 (pyrrole) |

| 51.7 | OCH₃ |

| ~35.0 | -CH₂-COOCH₃ |

| ~25.0 | -CH₂-CH₂-COOCH₃ |

| ~12.0 | 2-CH₃ |

| ~10.0 | 4-CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~2950 | Medium | C-H Stretch (aliphatic) |

| ~1735 | Strong | C=O Stretch (ester) |

| ~1650 | Strong | C=O Stretch (aldehyde) |

| ~1580 | Medium | C=C Stretch (pyrrole ring) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 223 | High | [M]⁺ (Molecular Ion) |

| 208 | Medium | [M - CH₃]⁺ |

| 192 | Medium | [M - OCH₃]⁺ |

| 164 | High | [M - COOCH₃]⁺ |

| 150 | Medium | [M - CH₂CH₂COOCH₃]⁺ |

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from a suitably substituted pyrrole precursor. The key steps are the synthesis of the pyrrole core via a Knorr-type synthesis, followed by formylation using the Vilsmeier-Haack reaction.

Logical Flow of the Proposed Synthesis

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate (Knorr Pyrrole Synthesis)

The Knorr pyrrole synthesis is a classical and versatile method for the preparation of substituted pyrroles. It involves the condensation of an α-amino-ketone with a β-ketoester. For the synthesis of the precursor, Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate, a suitable α-aminoketone would be reacted with methyl 3-acetyl-5-oxohexanoate.

Experimental Protocol (Representative):

-

Preparation of the α-aminoketone: The α-aminoketone can be generated in situ from the corresponding α-oximinoketone by reduction with zinc dust in acetic acid.

-

Condensation: To a solution of the β-ketoester (1 equivalent) in acetic acid, the freshly prepared solution of the α-aminoketone is added dropwise with stirring at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice-water and the precipitated solid is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings, such as pyrroles.[1] The reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1]

Experimental Protocol (Representative):

-

Preparation of the Vilsmeier Reagent: In a two-necked flask equipped with a dropping funnel and a calcium chloride guard tube, phosphorus oxychloride (1.1 equivalents) is added dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF) (3 equivalents) with constant stirring. The mixture is stirred for a further 30 minutes at 0°C.

-

Formylation: A solution of Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate (1 equivalent) in anhydrous DMF is added dropwise to the prepared Vilsmeier reagent at 0°C. The reaction mixture is then stirred at room temperature for a specified time, monitoring the reaction by TLC.

-

Hydrolysis: The reaction mixture is then poured onto crushed ice containing sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt.

-

Extraction: The aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the target compound, this compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics and a viable synthetic approach for this compound. Researchers can utilize this information as a starting point for their synthetic and analytical endeavors.

References

Role of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate as a pharmaceutical intermediate

An In-depth Technical Guide on the Role of Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate as a Pharmaceutical Intermediate

Abstract

This compound is a crucial intermediate in the synthesis of several pharmacologically active molecules. This technical guide provides a comprehensive overview of its primary application as a key building block in the production of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. This document details the synthetic pathways leading to this intermediate and its subsequent conversion to the final active pharmaceutical ingredient (API). It includes structured data tables for quantitative analysis and detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, with CAS Number 356068-86-5, is a pyrrole derivative that serves as a cornerstone in the synthesis of Sunitinib. Sunitinib, marketed under the trade name Sutent, is an oral medication used for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). The efficacy of Sunitinib lies in its ability to inhibit cellular signaling by targeting multiple RTKs, thereby blocking tumor growth and angiogenesis. The synthesis of Sunitinib heavily relies on the precise construction of its core structure, where this compound provides the essential pyrrole scaffold.

Synthesis of this compound

The synthesis of the title compound typically involves a multi-step process, with the Vilsmeier-Haack reaction being a key formylation step. A common synthetic route starts from readily available precursors.

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

A detailed experimental protocol for this step is often proprietary and can vary. However, a general procedure involves the condensation of an amino ketone with a β-ketoester.

Step 2: Vilsmeier-Haack Formylation

-

Reagents: Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

Cool a solution of DMF to 0-5 °C.

-

Slowly add POCl₃ to the cooled DMF to form the Vilsmeier reagent.

-

Add Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to the Vilsmeier reagent.

-

The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched by pouring it into ice-water, followed by neutralization with a base (e.g., sodium bicarbonate).

-

The product, this compound, is then extracted with an organic solvent and purified, typically by crystallization or column chromatography.

-

Role as an Intermediate in Sunitinib Synthesis

This compound is the key precursor for the pyrrole core of Sunitinib. The formyl group (-CHO) at the 5-position of the pyrrole ring is crucial for the subsequent condensation reaction to build the final drug molecule.

Synthesis of Sunitinib from the Intermediate

The synthesis of Sunitinib from this compound typically proceeds via a Knoevenagel condensation followed by amidation.

Synthetic Workflow

The following diagram outlines the synthetic pathway from the intermediate to Sunitinib.

Caption: Synthesis of Sunitinib from the key pyrrole intermediate.

Experimental Protocol

Step 1: Knoevenagel Condensation

-

Reagents: this compound, 5-fluoro-2-indolinone, a base catalyst (e.g., piperidine or pyrrolidine).

-

Procedure:

-

A mixture of this compound, 5-fluoro-2-indolinone, and the base catalyst in a suitable solvent (e.g., ethanol) is refluxed.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed, and dried.

-

Step 2: Amidation

-

Reagents: The product from the Knoevenagel condensation, N,N-diethylethylenediamine.

-

Procedure:

-

The Knoevenagel condensation product is heated with N,N-diethylethylenediamine, either neat or in a high-boiling solvent.

-

The reaction is driven to completion, and the excess diamine can be removed under reduced pressure.

-

The crude Sunitinib is then purified by recrystallization to yield the final API.

-

Quantitative Data

The following tables summarize typical quantitative data for the key synthetic steps.

Table 1: Synthesis of this compound

| Parameter | Value |

| Starting Material | Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |

| Reaction Type | Vilsmeier-Haack Formylation |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >98% |

Table 2: Synthesis of Sunitinib

| Parameter | Value |

| Starting Material | This compound |

| Reaction Sequence | Knoevenagel Condensation followed by Amidation |

| Overall Yield | 60-70% |

| Purity (by HPLC) | >99.5% |

Sunitinib's Mechanism of Action: Signaling Pathway Inhibition

Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are involved in tumor growth, angiogenesis, and metastatic progression. The diagram below illustrates the key signaling pathways targeted by Sunitinib.

Caption: Sunitinib's inhibition of key receptor tyrosine kinase signaling pathways.

Conclusion

This compound is an indispensable intermediate in the industrial synthesis of Sunitinib. The synthetic routes to this compound are well-established, and its conversion to the final drug product is efficient. This guide provides a detailed overview of the synthesis, experimental protocols, and the crucial role of this intermediate in the production of a life-saving anti-cancer drug. The provided diagrams and data tables serve as a valuable resource for professionals in the field of drug development and medicinal chemistry.

Reactivity of the Formyl Group in Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry and materials science. The functionalization of this core structure is key to modulating its biological activity and physical properties. This technical guide focuses on the reactivity of the formyl group in a specific, multifunctionalized pyrrole derivative: Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate. This compound serves as a versatile building block for the synthesis of more complex molecules, including dipyrromethanes, which are precursors to porphyrins and related macrocycles, as well as various pharmacologically active agents.

The formyl group at the C5 position of the pyrrole ring is an electron-withdrawing group that influences the overall electron density of the aromatic system. However, its primary synthetic utility lies in its electrophilic character, making it susceptible to a range of nucleophilic attacks and condensation reactions. This guide details the principal reactions the formyl group can undergo, providing experimental protocols adapted from established methodologies for similar substrates, quantitative data from related systems, and visualizations of the reaction pathways.

Key Reactions of the Formyl Group

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations. The most significant of these include reduction to an alcohol or methyl group, oxidation to a carboxylic acid, and carbon-carbon bond-forming reactions such as Knoevenagel and Wittig condensations, and the synthesis of dipyrromethanes.

Reduction of the Formyl Group

The formyl group can be readily reduced to a hydroxymethyl or a methyl group using standard reducing agents. The choice of reagent dictates the final product.

Reduction to a Hydroxymethyl Group:

Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of aldehydes to primary alcohols.

-

Reaction Scheme:

Reduction to a Methyl Group:

The Wolff-Kishner or Clemmensen reduction conditions can be employed for the complete reduction of the formyl group to a methyl group.

-

Reaction Scheme (Wolff-Kishner):

| Reaction Type | Reagent | Product | Typical Yield (%) | Reference Compound |

| To Alcohol | NaBH₄ in Methanol | Methyl 3-(5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | 85-95 | 2-Formylpyrrole derivatives |

| To Methyl | H₂NNH₂/KOH, heat | Methyl 3-(2,4,5-trimethyl-1H-pyrrol-3-yl)propanoate | 70-85 | Aromatic aldehydes |

Oxidation of the Formyl Group

The formyl group can be oxidized to a carboxylic acid using various oxidizing agents. Mild conditions are often preferred to avoid over-oxidation or degradation of the pyrrole ring.

-

Reaction Scheme:

| Reaction Type | Reagent | Product | Typical Yield (%) | Reference Compound |

| To Carboxylic Acid | Tollens' reagent (Ag₂O) | 3-(5-carboxy-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid methyl ester | 80-90 | Aromatic aldehydes |

Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for C-C bond formation, involving the reaction of the formyl group with an active methylene compound, typically catalyzed by a weak base. This reaction is pivotal in the synthesis of various bioactive molecules, including the tyrosine kinase inhibitor Sunitinib, which features a similar pyrrole core.

-

Reaction Scheme with Malononitrile:

| Active Methylene Compound | Base Catalyst | Product | Typical Yield (%) | Reference Compound |

| Malononitrile | Piperidine | Methyl 3-(5-(2,2-dicyanovinyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | 85-95 | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives[1] |

| Ethyl cyanoacetate | Piperidine | Methyl 3-(5-(2-cyano-2-ethoxycarbonylvinyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | 80-90 | 3-Formylchromones[2] |

| 5-fluoroindolin-2-one | Pyrrolidine | Analog of Sunitinib | 70-85 | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid[1] |

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. The formyl group of the pyrrole derivative can react with a variety of phosphorus ylides to generate the corresponding vinylpyrroles.

-

Reaction Scheme with Methyltriphenylphosphonium bromide:

| Phosphonium Ylide | Product | Typical Yield (%) | Reference Compound |

| Methylenetriphenylphosphorane | Methyl 3-(2,4-dimethyl-5-vinyl-1H-pyrrol-3-yl)propanoate | 70-85 | 2-Formylpyrrole derivatives[3] |

| (Ethoxycarbonylmethylene)triphenylphosphorane | Methyl 3-(5-(2-ethoxycarbonylvinyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | 80-90 | Aromatic aldehydes |

Synthesis of Dipyrromethanes

The acid-catalyzed condensation of the formylpyrrole with an excess of pyrrole is a fundamental reaction for the synthesis of dipyrromethanes, which are crucial intermediates in the synthesis of porphyrins and other polypyrrolic macrocycles.

-

Reaction Scheme:

| Acid Catalyst | Solvent | Product | Typical Yield (%) | Reference Compound |

| Trifluoroacetic acid (TFA) | Dichloromethane | Methyl 3-(5-(di(1H-pyrrol-2-yl)methyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | 70-85 | 5-Aryldipyrromethanes[4] |

| InCl₃ | Dichloromethane | Methyl 3-(5-(di(1H-pyrrol-2-yl)methyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | 80-90 | 5-Phenyldipyrromethane[5] |

Experimental Protocols

The following are detailed experimental protocols for the key reactions, adapted from literature procedures for analogous compounds.

Protocol 1: Reduction of the Formyl Group to a Hydroxymethyl Group

-

Dissolution: Dissolve this compound (1.0 eq) in methanol (20 mL/g of substrate).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of water (10 mL/g of substrate).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL/g of substrate).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation with Malononitrile

-

Reactant Mixture: To a solution of this compound (1.0 eq) in ethanol (15 mL/g of substrate), add malononitrile (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.

-

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

Isolation: Collect the precipitate by filtration and wash with cold ethanol.

-

Purification: If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Wittig Reaction with Methyltriphenylphosphonium bromide

-

Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (20 mL/g of phosphonium salt) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C.

-

Deprotonation: Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the suspension. A deep orange or yellow color indicates the formation of the ylide. Stir at 0 °C for 30 minutes.

-

Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF (10 mL/g of substrate) dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quenching: Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the mixture with diethyl ether (3 x 20 mL/g of substrate).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Protocol 4: Synthesis of Dipyrromethane

-

Reactant Solution: Dissolve this compound (1.0 eq) in a large excess of freshly distilled pyrrole (20-50 eq).

-

Inert Atmosphere: Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Catalyst Addition: Add trifluoroacetic acid (TFA, 0.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 15-30 minutes. The reaction is typically rapid and can be monitored by TLC.

-

Quenching: Quench the reaction by the addition of a weak base, such as triethylamine (0.2 eq).

-

Solvent Removal: Remove the excess pyrrole under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with water and brine.

-

Work-up: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude dipyrromethane by column chromatography on silica gel.

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core transformations of the formyl group.

Caption: Reduction pathways of the formyl group.

Caption: Oxidation of the formyl group to a carboxylic acid.

Caption: Carbon-carbon bond forming condensation reactions.

Caption: Synthesis of a dipyrromethane derivative.

Conclusion

The formyl group in this compound is a highly valuable functional group that provides a gateway to a wide array of more complex molecular architectures. Its reactivity is well-established in the broader context of formylpyrrole chemistry, allowing for reliable transformations through reduction, oxidation, and various carbon-carbon bond-forming reactions. The protocols and data presented in this guide, based on analogous systems, offer a solid foundation for researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors. The ability to readily engage in Knoevenagel and dipyrromethane-forming reactions, in particular, highlights its significance in the synthesis of pharmacologically relevant compounds and porphyrin-based materials.

References

- 1. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US20050038262A1 - Scalable synthesis of dipyrromethanes - Google Patents [patents.google.com]

The Pharmacological Potential of Pyrrole-3-Propanoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast landscape of pyrrole-containing compounds, pyrrole-3-propanoate derivatives have emerged as a class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental methodologies and a visual representation of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

Pyrrole derivatives have demonstrated considerable potential as anticancer agents by targeting various cellular mechanisms crucial for cancer cell proliferation and survival.[3][4] These mechanisms include the inhibition of protein kinases like EGFR and VEGFR, disruption of microtubule polymerization, and modulation of apoptotic pathways.[5][6][7]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various pyrrole derivatives against different cancer cell lines, expressed in terms of IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidine 1a | A549 (Lung) | Not Specified | 0.35 | [8] |

| Pyrrolo[2,3-d]pyrimidine 1b | PC-3 (Prostate) | Not Specified | 1.04 | [8] |

| Pyrrolonaphthoxazepine 7 | HL-60 (Leukemia) | Not Specified | 0.2945 | [8] |

| 3-Aroyl-1-arylpyrrole (ARAP) 22 | MCF-7 (Breast) | Not Specified | 0.015 | [9] |

| 3-Aroyl-1-arylpyrrole (ARAP) 23 | MCF-7 (Breast) | Not Specified | 0.015 | [9] |

| (1H-Pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60) | CAL 27 (Head and Neck) | Not Specified | 10.8 (24h), 2.5 (48h) | [10] |

| (1H-Pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60) | FaDu (Head and Neck) | Not Specified | 12.4 (24h), 2.9 (48h) | [10] |

Key Signaling Pathways in Cancer Targeted by Pyrrole Derivatives

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[4][5] Pyrrole derivatives have been developed as inhibitors of EGFR tyrosine kinase activity.[6]

Caption: EGFR signaling pathway and the inhibitory action of pyrrole-3-propanoate derivatives.

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[9][11] Anti-apoptotic proteins like Bcl-2 prevent apoptosis, while pro-apoptotic proteins like Bax and Bak promote it. Some pyrrole derivatives can modulate the balance of these proteins to induce apoptosis in cancer cells.[8]

Caption: The role of Bcl-2 family proteins in apoptosis and its modulation by pyrrole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Pyrrole-3-propanoate derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrrole derivatives in the complete culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from a dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrrole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13]

Quantitative Anti-inflammatory Data

The following table presents the inhibitory activity of various pyrrole derivatives against COX-1 and COX-2 enzymes, along with their selectivity index.

| Compound | IC50 (COX-1) (µM) | IC50 (COX-2) (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Aldehyde 1c | >10 | 0.0700 | >142.8 | [3] |

| Oxime 2c | >10 | 0.1600 | >62.5 | [3] |

| Nitrile 3b | >10 | 0.0130 | >769.2 | [3] |

| Nitrile 3c | >10 | 0.0022 | >454.5 | [3] |

| Celecoxib (Reference) | 3.84 | 0.0610 | 62.9 | [3] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | 314 | 130 | 2.42 | [14] |

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[7][8]

Caption: The COX-2 pathway in inflammation and its inhibition by pyrrole-3-propanoate derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Heme and other co-factors

-

Pyrrole-3-propanoate derivatives

-

Reference inhibitor (e.g., Celecoxib)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Incubation: In a 96-well plate, add the reaction buffer, enzyme, co-factors, and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

-

Reaction Termination: After a specific time (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid).

-

PGE2 Measurement: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrrole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[15][16]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various pyrrole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrrole derivative 3c | C. albicans | 100 | [14] |

| Marinopyrrole A derivative | S. epidermidis (MRSE) | 0.008 | [17] |

| Marinopyrrole A derivative | S. aureus (MSSA) | 0.125 | [17] |

| Marinopyrrole A derivative | S. aureus (MRSA) | 0.13-0.255 | [17] |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) | M. tuberculosis H37Rv | 0.7 | [17] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | C. albicans | 64 | [18] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | S. aureus | 128 | [18] |

Experimental Workflow for Antimicrobial Screening

A typical workflow for screening the antimicrobial activity of new compounds is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Profile of the In Vitro Anti-Tumor Activity and In Silico ADME Predictions of Novel Benzothiazole Amide-Functionalized Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

The Medicinal Chemistry of Substituted Pyrroles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the field of medicinal chemistry. Its versatile structure has been a fertile ground for the development of a wide array of therapeutic agents, spanning numerous disease areas. This technical guide provides a comprehensive overview of the medicinal chemistry of substituted pyrroles, with a focus on their synthesis, structure-activity relationships (SAR), and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the intricate process of drug discovery and development.

Synthetic Strategies for Substituted Pyrroles

The construction of the pyrrole core is a fundamental aspect of its medicinal chemistry. Several classical and modern synthetic methods are employed to generate diverse libraries of substituted pyrroles for biological screening.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

-

Materials: 2,5-hexanedione, aniline, glacial acetic acid, ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) and aniline (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,5-dimethyl-1-phenyl-1H-pyrrole.

-

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is another classical method that involves the reaction of an α-amino-ketone with a β-ketoester. This method is particularly useful for the synthesis of pyrroles with specific substitution patterns.

Experimental Protocol: Knorr Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

-

Materials: Ethyl acetoacetate, sodium nitrite, zinc dust, glacial acetic acid.

-

Procedure:

-

Dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add a solution of sodium nitrite (1 equivalent) in water to form ethyl 2-oximinoacetoacetate.

-

To this mixture, add zinc dust in portions while stirring vigorously. The temperature should be maintained below 10 °C. This in-situ reduction of the oxime generates the α-aminoketone.

-

After the addition of zinc is complete, continue stirring at room temperature for 1-2 hours.

-

Pour the reaction mixture into a large volume of water and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by recrystallization from ethanol to yield diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.

-

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis involves the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine. This three-component reaction allows for the facile construction of a variety of substituted pyrroles.

Experimental Protocol: Hantzsch Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate

-

Materials: Ethyl acetoacetate, ammonia, chloroacetone, benzaldehyde.

-

Procedure:

-

In a round-bottom flask, combine ethyl acetoacetate (1 equivalent), chloroacetone (1 equivalent), and a solution of ammonia in ethanol.

-

Stir the mixture at room temperature for 24 hours.

-

The product will precipitate from the reaction mixture.

-

Collect the solid by filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate.

-

Pharmacological Activities and Structure-Activity Relationships

Substituted pyrroles exhibit a remarkable diversity of pharmacological activities, a testament to the versatility of the pyrrole scaffold. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyrrole ring.

Anticancer Activity

Many substituted pyrroles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.

Table 1: Anticancer Activity of Selected Substituted Pyrroles

| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrole-based Chalcones | Tubulin polymerization inhibition | A549 (Lung) | 0.8 | [1] |

| Pyrrole-indole hybrids | Tubulin and Aromatase inhibition | T47D (Breast) | 2.4 | [2] |

| Trisubstituted pyrroles | VEGFR/PDGFR inhibition | LoVo (Colon) | 4a: >400, 4d: >400 | [3] |

| Isatin-pyrroles | Cytotoxicity | HepG2 (Liver) | 0.47 | [4] |

| Dihydropyrimidone substituted pyrroles | Cytotoxicity | HeLa (Cervix) | 9.90 | [4] |

Signaling Pathway: VEGFR2 Signaling

Sunitinib, a multi-kinase inhibitor bearing a pyrrole core, is a prime example of a pyrrole-based anticancer drug. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.

VEGFR2 signaling pathway and its inhibition by Sunitinib.

Anti-inflammatory Activity

Certain substituted pyrroles, such as Ketorolac, are potent non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[5][6][7][8]

Table 2: COX Inhibitory Activity of Selected Pyrrole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrrole Carboxylic Acid Derivative 4h | >100 | 0.077 | >1298 | [9] |

| Pyrrole Carboxylic Acid Derivative 4k | 1.12 | 0.051 | 21.96 | [9] |

| Pyrrole-Cinnamate Hybrid 5 | 11.5 | 0.55 | 20.9 | [10] |

| Ketorolac | 0.01-0.1 | 0.1-1.0 | ~1 | [5][6][7][8] |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

-

Principle: The assay measures the ability of a test compound to inhibit the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate is monitored spectrophotometrically.

-

Materials: COX-1 or COX-2 enzyme, heme, assay buffer (e.g., Tris-HCl), chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), arachidonic acid, test compounds.

-

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme.

-

Add the test compound or vehicle control to the respective wells and pre-incubate for a short period.

-

Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

-

Monitor the change in absorbance over time at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Antibacterial Activity

The pyrrole scaffold is present in several natural and synthetic compounds with significant antibacterial properties. These compounds often exert their effects by targeting essential bacterial enzymes or disrupting cell membrane integrity.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrrole Derivatives

| Compound | Gram-positive Bacteria (e.g., S. aureus) MIC (µg/mL) | Gram-negative Bacteria (e.g., E. coli) MIC (µg/mL) | Reference |

| Pyrrole benzamide derivative | 3.12 - 12.5 | >12.5 | [11] |

| Phallusialide A | 32 | 64 | [11] |

| Pyrrolomycin D | ≤0.002 | - | [12] |

| Halogenated Pyrrolopyrimidine | 8 | >64 | [13] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: Mueller-Hinton broth, bacterial strains, 96-well microtiter plates, test compounds.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target bacterial strain.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

Cannabinoid Receptor Agonist Activity

Substituted pyrroles have been developed as potent and selective ligands for cannabinoid receptors (CB1 and CB2). These receptors are involved in a variety of physiological processes, including pain perception, appetite, and immune function.

Table 4: Cannabinoid Receptor Binding Affinity of Selected Pyrrole Derivatives

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| 4-bromopyrrole 11a | Comparable to WIN-55,212-2 | Comparable to WIN-55,212-2 | [14] |

| 1-pentyl-2-phenyl-4-(1-naphthoyl)pyrrole | 6-30 | - | [15] |

| (+)-CBD-Hyp | ~330-fold higher than (-)-enantiomer | ~80-fold higher than (-)-enantiomer | [16] |

Experimental Protocol: Cannabinoid Receptor Binding Assay

-

Principle: A competitive radioligand binding assay is used to determine the affinity of a test compound for the CB1 or CB2 receptor. The assay measures the ability of the test compound to displace a radiolabeled ligand from the receptor.

-

Materials: Cell membranes expressing CB1 or CB2 receptors, radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940), unlabeled test compounds, assay buffer, glass fiber filters, scintillation counter.

-

Procedure:

-

Prepare a series of dilutions of the unlabeled test compound.

-

In a reaction tube, incubate the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations.

-

After incubation, rapidly filter the mixture through a glass fiber filter to separate the bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated.

-

Mechanism of Action of Key Pyrrole-Containing Drugs

Atorvastatin: HMG-CoA Reductase Inhibition

Atorvastatin, a blockbuster drug for lowering cholesterol, features a central pyrrole ring. Its primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[17][18][19][20][21]

Mechanism of action of Atorvastatin.

Sunitinib: Multi-Kinase Inhibition

As previously mentioned, Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor. Its ability to simultaneously inhibit multiple signaling pathways involved in tumor growth and angiogenesis contributes to its potent anticancer effects.[22][23][24][25]

Logical Relationship of Sunitinib's Multi-Targeting Action

Multi-targeting mechanism of Sunitinib.

Conclusion

The substituted pyrrole scaffold continues to be a rich source of novel therapeutic agents. The synthetic versatility of the pyrrole ring, coupled with its ability to interact with a wide range of biological targets, ensures its continued importance in medicinal chemistry. This guide has provided an in-depth overview of the key aspects of the medicinal chemistry of substituted pyrroles, from their synthesis to their pharmacological activities and mechanisms of action. It is hoped that this compilation of data, experimental protocols, and pathway diagrams will serve as a valuable tool for researchers dedicated to the discovery and development of the next generation of pyrrole-based medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ketorolac - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Ketorolac Tromethamine? [synapse.patsnap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. drugs.com [drugs.com]

- 9. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of a series of pyrrole cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-Alkyl-2-aryl-4-(1-naphthoyl)pyrroles: new high affinity ligands for the cannabinoid CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. digital.csic.es [digital.csic.es]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Atorvastatin - Wikipedia [en.wikipedia.org]

- 19. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 21. news-medical.net [news-medical.net]

- 22. researchgate.net [researchgate.net]

- 23. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 24. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals